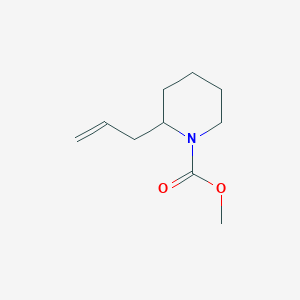

Methyl 2-allylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-allylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-allylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with allyl halides under basic conditions. One common method is the alkylation of piperidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-allylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 2-allylpiperidine-1-carboxylate has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against multi-drug resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. The mechanism involves the compound's ability to interfere with bacterial cell wall synthesis, thus enhancing its efficacy as a novel antibiotic .

Opioid Receptor Modulation

The compound has shown promise in modulating opioid receptors, particularly in enhancing the activity of μ-opioid receptors. Studies have demonstrated that substituting natural proline with β-homoproline derivatives can significantly increase receptor affinity and resistance to enzymatic degradation. This modification leads to enhanced analgesic properties, making it a candidate for pain management therapies .

Synthesis of Chiral Compounds

This compound serves as a key intermediate in the synthesis of chiral compounds, particularly β-homoprolines. Its stereoselective synthesis allows for the production of compounds with specific configurations, which are critical in developing drugs with targeted biological activities. This application is particularly relevant in the synthesis of compounds used for treating cardiovascular diseases and other conditions where stereochemistry plays a crucial role .

Sphingosine-1-Phosphate Receptor Agonism

Recent studies have identified piperidine derivatives, including this compound, as effective agonists at sphingosine-1-phosphate (S1P) receptors. These receptors are involved in various physiological processes, including immune response and vascular regulation. The ability of these compounds to act on S1P receptors suggests potential applications in treating autoimmune disorders and inflammatory diseases .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Methyl 2-allylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it could modulate neurotransmitter release or inhibit specific enzymes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound, piperidine, is a simpler structure without the allyl and ester groups.

Methyl 2-piperidinecarboxylate: Similar to Methyl 2-allylpiperidine-1-carboxylate but lacks the allyl group.

Allylpiperidine: Contains the allyl group but lacks the ester functionality.

Uniqueness

This compound is unique due to the presence of both the allyl and ester groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Methyl 2-allylpiperidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features an allyl group and an ester functional group, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it has been suggested that this compound could modulate neurotransmitter release or inhibit specific enzymes, which could lead to therapeutic effects .

In Vitro Studies

Research has demonstrated that this compound exhibits notable inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In a study evaluating various compounds for COX-2 inhibition, this compound was found to have an IC50 value indicative of moderate inhibitory effects .

Table 1: COX-2 Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| This compound | Moderate |

| Indomethacin | 6.71 |

| Other tested compounds | Varies |

This data suggests that while this compound shows potential as a COX-2 inhibitor, further optimization may be required to enhance its efficacy.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine derivatives with allyl halides under basic conditions. A common method includes using allyl bromide in the presence of potassium carbonate in solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | Piperidine derivative |

| Reagent | Allyl bromide |

| Base | Potassium carbonate |

| Solvent | Acetonitrile or DMF |

| Temperature | Elevated |

Neuropharmacology

This compound has been explored for its potential neuropharmacological effects. Studies indicate that compounds with similar structures can influence neurotransmitter systems, suggesting a role for this compound in neurological disorders .

Antimicrobial Activity

In addition to its anti-inflammatory properties, there is emerging evidence that Methyl 2-allylpiperidine derivatives may exhibit antimicrobial activity. Research on piperidine derivatives has shown promising results against various bacterial strains, highlighting the need for further exploration of this compound's efficacy in antimicrobial applications .

Eigenschaften

IUPAC Name |

methyl 2-prop-2-enylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-6-9-7-4-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHWDILEXILGEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.